1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid
Overview
Description
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .
Action Environment
The action of Fmoc-amchec-oh is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STODQAWDWVVYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.